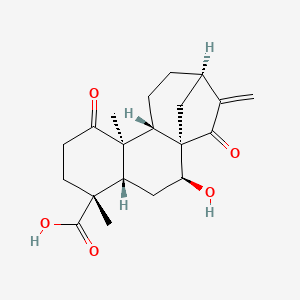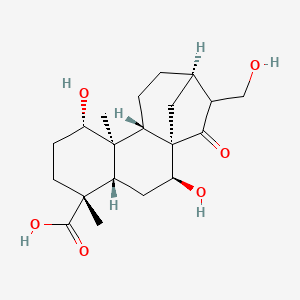
FH535-N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FH535-N is a novel inhibitor of the wnt/β-catenin transcriptional activity, demonstrating significant increased rate of apoptosis in huh7 and plc/prf
Aplicaciones Científicas De Investigación
Gene Interaction and Cancer Progression
FH535-N is intricately linked to the p53 gene, which plays a crucial role in cell-cycle control, tumor suppression, and apoptosis. Abnormalities in the p53 gene can lead to cell transformation and the development of neoplasms. Research suggests that alterations in the p53 gene are common in human cancers and constitute a critical step in tumor pathogenesis and progression. This highlights the potential of this compound in understanding and possibly manipulating p53-related pathways for cancer management and treatment (Chang, Syrjänen, & Syrjänen, 1995).
Role in Metabolism and Diabetes
Beyond its tumor suppressor role, p53, associated with this compound, also significantly influences metabolism, including the development of metabolic diseases like diabetes. Understanding the role of this compound in p53's metabolic pathways could provide insights into the complex relationship between metabolism, cancer, and other metabolic disorders. This knowledge could inform therapeutic strategies for combating metabolic diseases and potentially offer novel approaches in cancer treatment by targeting metabolic pathways (Kung & Murphy, 2016).
Interaction with Long Noncoding RNAs in Cancer
The role of this compound in the context of p53 extends to its interaction with long noncoding RNAs (lncRNAs). p53-associated lncRNAs can be crucial in gene regulation during cancer progression. Understanding the influence of this compound on the p53-lncRNA interaction may unravel new biomarkers for cancer diagnosis or even novel targets for disease therapy. This could pave the way for more personalized and targeted approaches in cancer treatment (Lin et al., 2019).
Therapeutic Targeting in Cancer
This compound could be instrumental in exploring therapeutic strategies targeting the p53-MDM2 interaction. As a key regulator of cell function, p53's interaction with MDM2 forms a negative feedback loop crucial for cell cycle arrest and apoptosis. Understanding the role of this compound in this interaction could assist in developing drugs that reactivate p53, offering potential pathways to induce cancer cell death and improve cancer therapeutics (Koo, Sharma, & Narayan, 2022).
Propiedades
Fórmula molecular |
C16H10Cl2N2O4S |
|---|---|
Peso molecular |
397.226 |
Nombre IUPAC |
2,5-Dichloro-N-(4-nitronaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H10Cl2N2O4S/c17-10-5-6-13(18)16(9-10)25(23,24)19-14-7-8-15(20(21)22)12-4-2-1-3-11(12)14/h1-9,19H |
Clave InChI |
VZBUNQNZGCGVOO-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(Cl)=CC=C1Cl)(NC2=C3C=CC=CC3=C([N+]([O-])=O)C=C2)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
FH535-N; FH535 N; FH535N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





